4-(4-Cyclohexylphenoxy)aniline
Description
Contextualization within Aniline (B41778) and Phenoxy Compound Chemistry
Aniline and its derivatives are a cornerstone of industrial and synthetic chemistry, primarily serving as intermediates in the production of a wide range of products, including dyes, polymers, and pharmaceuticals. medcraveonline.com The reactivity of the amino group in aniline allows for various chemical transformations, making it a versatile building block. specialchem.com The polymerization of aniline, for instance, leads to polyaniline, a conductive polymer with significant research interest. nii.ac.jpgoogle.com
Phenoxy compounds, characterized by a phenyl group bonded to an oxygen atom, are also integral to organic synthesis. The ether linkage in phenoxy compounds is generally stable, providing a robust connection between different molecular fragments. When combined, the aniline and phenoxy functionalities create a molecular scaffold with both a reactive site (the amino group) and a stable, bulky substituent (the phenoxy group).
In the case of 4-(4-Cyclohexylphenoxy)aniline, the addition of a cyclohexyl group to the phenoxy ring further modifies its properties. The cyclohexyl group is a non-polar, alicyclic substituent that can influence the solubility, thermal stability, and molecular packing of the resulting materials. tetrawill.com This specific combination of chemical features positions this compound as a molecule of interest for creating materials with tailored properties.
Significance as a Precursor in Specialized Material Architectures
The primary significance of this compound in advanced chemical research lies in its role as a precursor for creating specialized material architectures. Its bifunctional nature, with a reactive amine and a bulky, rigid cyclohexylphenoxy group, allows for its incorporation into various polymer backbones.
Another significant area of application is in the synthesis of polyaniline derivatives with liquid crystalline properties. acs.org Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals, and they have found widespread use in display technologies and other smart materials. medcraveonline.comopenaccessjournals.com By chemically modifying the polyaniline backbone with side chains containing the this compound moiety, researchers can induce thermotropic liquid crystallinity in the polymer. acs.org The rigid and bulky nature of the cyclohexylphenoxy group acts as a mesogenic unit, which is a key component for forming liquid crystal phases. acs.org These modified polyanilines often exhibit improved solubility in organic solvents compared to their unsubstituted counterparts, which is a significant advantage for processing and device fabrication. nii.ac.jpcore.ac.uk
Overview of Research Trajectories and Academic Contributions
Research involving this compound and its derivatives has largely been driven by the quest for new materials with enhanced properties for specific applications. The academic and industrial contributions in this area are primarily documented in patents and specialized research articles.
A significant research trajectory has focused on the development of advanced epoxy resin systems for carbon-fiber-reinforced composites, particularly for the aerospace and automotive industries where high strength and thermal stability are paramount. google.com Patents in this area describe the synthesis of epoxy resin compositions containing N,N-diglycidyl-4-(4-cyclohexylphenoxy)aniline and detail the improved mechanical and thermal properties of the resulting composites. google.com
Another major research direction has been the exploration of soluble and processable conductive polymers. The work on polyaniline derivatives incorporating the this compound unit demonstrates a strategy to overcome the poor solubility of pristine polyaniline. nii.ac.jpacs.org Academic studies have detailed the synthesis and characterization of these polymers, confirming their liquid crystalline behavior through techniques like differential scanning calorimetry and polarized optical microscopy. acs.orgmdpi.com These studies contribute to the fundamental understanding of how molecular architecture influences the macroscopic properties of polymers.
Furthermore, the versatility of the this compound scaffold is evident from its appearance in other areas of chemical research, such as in the development of inhibitors for certain biological pathways, highlighting its potential as a building block in medicinal chemistry as well. core.ac.uk
The collective research efforts underscore the importance of this compound as a versatile intermediate for creating a diverse range of functional materials, from robust structural composites to sophisticated liquid crystalline polymers.
Structure
2D Structure
3D Structure
Properties
CAS No. |
70682-64-3 |
|---|---|
Molecular Formula |
C18H21NO |
Molecular Weight |
267.4 g/mol |
IUPAC Name |
4-(4-cyclohexylphenoxy)aniline |
InChI |
InChI=1S/C18H21NO/c19-16-8-12-18(13-9-16)20-17-10-6-15(7-11-17)14-4-2-1-3-5-14/h6-14H,1-5,19H2 |
InChI Key |
LJKWNYNPDQDKSX-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2=CC=C(C=C2)OC3=CC=C(C=C3)N |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)OC3=CC=C(C=C3)N |
Other CAS No. |
70682-64-3 |
Origin of Product |
United States |
Synthetic Methodologies for 4 4 Cyclohexylphenoxy Aniline
Strategic Design of Reaction Pathways
The successful synthesis of 4-(4-cyclohexylphenoxy)aniline hinges on a well-thought-out retrosynthetic analysis and the judicious selection of starting materials.
Retrosynthetic Analysis of the Aniline-Phenoxy Linkage
A common retrosynthetic approach for diaryl ethers like this compound involves disconnecting the ether bond. This leads to two primary synthetic strategies:
Nucleophilic Aromatic Substitution (SNA_r): This is a widely used method for forming diaryl ether bonds. nih.gov The strategy involves the reaction of a phenoxide with an activated aryl halide. In the context of this compound synthesis, this would typically involve the reaction of 4-cyclohexylphenoxide with an aryl halide bearing a nitro group in the para position, such as 4-fluoronitrobenzene. The electron-withdrawing nitro group activates the ring towards nucleophilic attack, facilitating the displacement of the halide. nih.govwikipedia.org The resulting nitro-substituted diaryl ether can then be reduced to the target aniline (B41778).
Ullmann Condensation: This classical method involves the copper-catalyzed reaction of an aryl halide with a phenol (B47542). wikipedia.orgslideshare.netorganic-chemistry.org While effective, traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper. wikipedia.org Modern variations utilize soluble copper catalysts and ligands to achieve the transformation under milder conditions. wikipedia.orgresearchgate.net
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction provides a powerful and versatile method for forming carbon-nitrogen bonds. wikipedia.orgbeilstein-journals.org In one of the key steps for synthesizing this compound, this reaction can be employed to couple an amine with an aryl halide or triflate. wikipedia.org
Selection of Key Building Blocks and Precursors
Based on the retrosynthetic analysis, the key building blocks for the synthesis of this compound are:
4-Cyclohexylphenol (B75765): This is a crucial precursor for forming the cyclohexylphenoxy moiety. It can be synthesized through the hydroalkylation of phenol with cyclohexene (B86901) or cyclohexanol (B46403) using various catalytic methods. chemicalbook.comchemicalbook.comquickcompany.in Zeolite catalysts like H-Mordenite or H-beta have been shown to be selective for the para-isomer. quickcompany.in Another approach involves the palladium-catalyzed hydroalkylation of phenol under hydrogen pressure. chemicalbook.comchemicalbook.com
4-Fluoronitrobenzene: This commercially available reagent is a common choice for the SNA_r approach due to the high reactivity of the fluorine atom as a leaving group, activated by the para-nitro group. wikipedia.orgontosight.ai It is typically prepared by the nitration of fluorobenzene. ontosight.ai
Aniline or its equivalents: In strategies where the aniline group is introduced late in the synthesis, aniline itself or protected forms might be used in coupling reactions.
Detailed Synthetic Procedures
The synthesis of this compound generally proceeds through the formation of the diaryl ether followed by the generation of the aniline group.
Formation of the Cyclohexylphenoxy Moiety
The initial step involves the synthesis of the 4-cyclohexylphenoxy intermediate. A common and effective method is the nucleophilic aromatic substitution reaction between 4-cyclohexylphenol and 4-fluoronitrobenzene.
In a typical procedure, 4-cyclohexylphenol is treated with a base, such as potassium carbonate or sodium hydride, in a polar aprotic solvent like dimethylformamide (DMF) or N-methylpyrrolidone (NMP) to generate the corresponding phenoxide. This is followed by the addition of 4-fluoronitrobenzene. The reaction mixture is heated to facilitate the displacement of the fluoride (B91410) ion, yielding 1-cyclohexyl-4-(4-nitrophenoxy)benzene (B1618238).
Introduction of the Aniline Functionality
The final step in the synthesis is the reduction of the nitro group of 1-cyclohexyl-4-(4-nitrophenoxy)benzene to the desired aniline. This transformation can be achieved using various reducing agents.
A widely used method is catalytic hydrogenation. The nitro compound is dissolved in a suitable solvent, such as ethanol (B145695) or ethyl acetate, and subjected to hydrogen gas in the presence of a catalyst, typically palladium on carbon (Pd/C). This method is generally clean and provides high yields of the aniline.
Alternative reduction methods include the use of metals in acidic media, such as tin or iron in hydrochloric acid.
Optimization of Reaction Conditions for Yield and Purity
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include:
| Parameter | Condition | Rationale |
| Solvent | Polar aprotic solvents like DMF, DMSO, or NMP are preferred for the SNAr reaction. nih.govwikipedia.org | These solvents effectively solvate the cation of the phenoxide salt, increasing the nucleophilicity of the phenoxide oxygen. |
| Base | Strong bases like potassium carbonate or sodium hydride are used to deprotonate the phenol. | Complete deprotonation ensures a high concentration of the reactive phenoxide nucleophile. |
| Temperature | The SNAr reaction typically requires elevated temperatures, often in the range of 80-150 °C. wikipedia.org | Higher temperatures provide the necessary activation energy for the reaction to proceed at a reasonable rate. |
| Catalyst (for reduction) | Palladium on carbon (Pd/C) is a highly effective catalyst for the hydrogenation of the nitro group. | It allows the reaction to proceed under mild conditions (room temperature and atmospheric pressure of hydrogen), minimizing side reactions. |
Chemical Reactivity and Derivatization Studies of 4 4 Cyclohexylphenoxy Aniline
Reactivity of the Aniline (B41778) Moiety
The aniline portion of the molecule, an amino group attached to a benzene (B151609) ring, is the primary center of chemical reactivity. Its electron-donating nature strongly influences the outcomes of oxidation, electrophilic substitution, and nucleophilic reactions.
Oxidation Reactions and Derivative Formation
The amino group of 4-(4-cyclohexylphenoxy)aniline is susceptible to oxidation, a reaction common to anilines. chegg.com The specific product formed often depends on the choice of oxidizing agent and reaction conditions.
Selective Oxidation: The use of specific oxidizing agents can lead to the formation of various derivatives. For instance, oxidation with reagents like peroxymonosulfuric acid (H₂SO₅) can convert the aniline to the corresponding nitrosobenzene (B162901) derivative. acs.org Further oxidation using stronger agents, such as potassium permanganate, can yield the nitrobenzene (B124822) analog. chegg.com
Quinone Formation: Under certain oxidative conditions, aniline derivatives can be converted to benzoquinones. chegg.com For example, oxidation of aniline with manganese dioxide is known to produce p-benzoquinone. acs.org
Polymerization: The oxidation of aniline, particularly under non-selective conditions, can initiate polymerization processes, leading to the formation of polyaniline-like structures. chegg.com
The presence of the bulky 4-cyclohexylphenoxy group may sterically hinder some oxidative pathways, but the fundamental reactivity of the amino group remains a key feature of the molecule's chemistry.
Electrophilic Aromatic Substitution Patterns
The aniline moiety is a powerful activating group for electrophilic aromatic substitution (EAS), directing incoming electrophiles to the ortho and para positions relative to the amino group. acs.orgrsc.org The ether oxygen of the phenoxy group is also an ortho-, para-director. In this compound, the para position on the aniline ring is blocked, meaning electrophilic attack is directed primarily to the two ortho positions.
This high reactivity can be a drawback, often leading to multiple substitutions. vedantu.com For example, direct bromination of aniline with bromine water rapidly yields the 2,4,6-tribromo product. rsc.orgvedantu.com To achieve controlled monosubstitution on the aniline ring of this compound, a common strategy is to temporarily convert the amino group into a less activating amide group, such as an acetamide. vedantu.com
Table 1: Effect of Amide Protection on Electrophilic Aromatic Substitution
| Reaction | Reagent(s) | Aniline Reactivity | Outcome on this compound (Protected vs. Unprotected) |
|---|---|---|---|
| Bromination | Br₂, H₂O or FeBr₃ | Very High | Unprotected: Polysubstitution at ortho positions. Protected (Amide): Controlled monobromination at an ortho position. vedantu.com |
| Nitration | HNO₃, H₂SO₄ | High (with issues) | Unprotected: Protonation of the -NH₂ group forms a meta-directing -NH₃⁺ ion, leading to undesired meta products and side reactions. acs.orgrsc.orgProtected (Amide): Clean nitration at the ortho position. |
| Sulfonation | Conc. H₂SO₄ | High | Direct sulfonation is possible, typically yielding the para-substituted product. For the target molecule, ortho-sulfonation would be expected. acs.orgrsc.org |
| Friedel-Crafts Acylation/Alkylation | RCOCl/AlCl₃ | Non-reactive | Unprotected: The amino group acts as a Lewis base and complexes with the AlCl₃ catalyst, deactivating the ring and preventing the reaction. vedantu.comProtected (Amide): The reaction proceeds normally, allowing for acylation at the ortho position. vedantu.com |
The amido substituent is still an ortho-, para-director but is less activating than the free amino group because the nitrogen's lone pair is delocalized by the adjacent carbonyl group. vedantu.com After the desired electrophilic substitution is complete, the amide can be easily hydrolyzed back to the free amine. vedantu.com
Nucleophilic Acyl Substitution with Carboxylic Acid Derivatives
The nitrogen atom of the aniline group is nucleophilic and readily participates in nucleophilic acyl substitution reactions. acs.org This reaction involves the attack of the amine on the electrophilic carbonyl carbon of a carboxylic acid derivative, such as an acid chloride, acid anhydride, or ester. transformationtutoring.comyoutube.com The reaction proceeds through a two-step addition-elimination mechanism, resulting in the formation of a stable amide derivative. benthamdirect.comrsc.org
This is one of the most reliable and common derivatization methods for anilines. The reactivity of the carboxylic acid derivative is key, with acid chlorides being the most reactive, followed by anhydrides and then esters. youtube.com
Table 2: Formation of Amides from this compound
| Reactant (Acylating Agent) | General Structure | Product |
|---|---|---|
| Acid Chloride | R-CO-Cl | N-(4-(4-cyclohexylphenoxy)phenyl)acetamide |
| Acid Anhydride | (R-CO)₂O | N-(4-(4-cyclohexylphenoxy)phenyl)benzamide |
| Ester | R-CO-OR' | N-(4-(4-cyclohexylphenoxy)phenyl)alkanamide |
These reactions are fundamental in synthetic chemistry for protecting the amino group or for building more complex molecular architectures. transformationtutoring.com
Reactions Involving the Phenoxy and Cyclohexyl Groups
While the aniline moiety is the most reactive site, the other parts of the molecule can also undergo specific transformations, although they are generally less reactive.
Functionalization of the Cyclohexyl Ring
The cyclohexyl ring is a saturated aliphatic group. Its C-H bonds are relatively strong and unreactive compared to the aromatic rings. The most common method for functionalizing such an alkane-like structure is through free-radical halogenation. wikipedia.org
This reaction is typically initiated by heat or UV light and involves the substitution of a hydrogen atom on the cyclohexyl ring with a halogen (chlorine or bromine). youtube.comwikipedia.org
Reaction Conditions: The reaction of this compound with Cl₂ or Br₂ in the presence of UV light would lead to the formation of various halogenated isomers.
Selectivity: Free-radical chlorination is generally unselective and would likely produce a mixture of products with chlorine atoms at different positions on the cyclohexyl ring. wikipedia.org Bromination is more selective, preferentially reacting at the tertiary C-H bond (the carbon attached to the phenyl ring) if available, but on a simple cyclohexane (B81311) ring, it will still yield a mixture of isomers. youtube.com
It is important to note that without the amide protection strategy discussed in 3.1.2, these conditions could also lead to halogenation of the activated aniline ring.
Modifications of the Phenoxy Linkage
The bond connecting the two phenyl rings is a diaryl ether linkage. Diaryl ethers are known for their high stability and are generally unreactive. vedantu.com
Inertness to Cleavage: Unlike alkyl-aryl ethers, which can be cleaved by strong acids like HBr or HI, diaryl ethers are inert to these conditions. chegg.comlibretexts.org This is because the C-O bonds involve sp²-hybridized carbons, making nucleophilic attack on the aromatic carbon highly unfavorable. vedantu.comlibretexts.org Therefore, the phenoxy linkage in this compound is exceptionally stable and resistant to cleavage under standard laboratory conditions.
Advanced Cleavage Methods: While classic methods fail, modern research has developed catalytic systems for the cleavage of the strong C-O bonds in diaryl ethers. These often involve transition metal catalysts (e.g., nickel complexes) or electrochemical approaches under specific conditions. rsc.orgnih.gov These methods are not considered standard derivatizations but represent specialized transformations for breaking down such robust structures.
Formation of Advanced Chemical Intermediates
The functional groups present in this compound—the primary amine (-NH2) and the ether linkage (-O-) connecting two aromatic rings, one of which bears a cyclohexyl substituent—allow for a variety of chemical transformations. These reactions are instrumental in converting the parent aniline into more complex intermediates tailored for specific applications in polymer science and materials chemistry.
The aniline moiety of this compound is the primary site for polymerization reactions. The synthesis of polymeric monomers from this compound typically involves chemical oxidative polymerization, a common method for producing polyaniline (PANI) and its derivatives. rsc.orgresearchgate.netresearchgate.net This process generally involves the oxidation of the aniline monomer in an acidic medium, leading to the formation of a conductive polymer. researchgate.netresearchgate.net
The general mechanism for the oxidative polymerization of aniline derivatives proceeds through the formation of radical cations, which then couple to form dimers, trimers, and ultimately, long polymer chains. researchgate.net The presence of the bulky 4-cyclohexylphenoxy substituent is expected to influence the polymerization process and the properties of the resulting polymer. This substituent can affect the solubility of the monomer and the final polymer, as well as the polymer's morphology and electrical properties. rsc.org
A hypothetical reaction scheme for the oxidative polymerization of this compound to form poly(this compound) is presented below:
Reaction Scheme: Oxidative Polymerization of this compound
Where [O] represents an oxidizing agent such as ammonium (B1175870) persulfate in an acidic medium.
Detailed research findings on the polymerization of aniline derivatives with large substituents indicate that the resulting polymers often exhibit modified properties compared to unsubstituted polyaniline. For instance, the introduction of bulky groups can enhance solubility in common organic solvents, which is a significant advantage for processing and film formation. rsc.org
Table 1: Expected Properties of Poly(this compound) Based on Analogous Polymer Systems
| Property | Expected Characteristic | Rationale |
|---|---|---|
| Solubility | Increased solubility in organic solvents (e.g., NMP, DMF, Chloroform) | The bulky, non-polar cyclohexylphenoxy group disrupts intermolecular chain packing, reducing crystallinity and enhancing interaction with organic solvents. rsc.org |
| Conductivity | Moderate to high, tunable by doping | The fundamental polyaniline backbone allows for conductivity upon protonic acid doping. The substituent may influence the doping level and charge transport. researchgate.net |
| Morphology | Potentially altered surface morphology (e.g., from granular to fibrillar) | The steric hindrance of the substituent can influence the self-assembly of polymer chains during formation. rsc.org |
| Thermal Stability | High | The aromatic nature of the polymer backbone contributes to good thermal stability. researchgate.net |
The synthesis of such a polymer would involve dissolving this compound in an appropriate acidic solution, followed by the dropwise addition of an oxidizing agent like ammonium persulfate. The resulting polymer would then be isolated, purified, and characterized using techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Gel Permeation Chromatography (GPC) to confirm its structure and determine its molecular weight.
The rigid, rod-like structure imparted by the biphenyl (B1667301) ether core and the cyclohexyl group makes this compound an excellent candidate for the synthesis of thermotropic liquid crystals. iaea.orgrug.nl Liquid crystals are a state of matter that possesses properties between those of a conventional liquid and a solid crystal. tcichemicals.com The synthesis of liquid crystalline precursors from this compound typically involves the formation of Schiff bases (imines).
Schiff base formation occurs through the condensation reaction of the primary amine group of this compound with an aldehyde or ketone. researchgate.netajbasweb.commdpi.com By selecting an appropriate aldehyde, a molecule with the desired length, rigidity, and terminal groups to induce liquid crystalline behavior can be synthesized. mdpi.comnih.govmdpi.comkaust.edu.sa
A general reaction for the synthesis of a Schiff base liquid crystal precursor from this compound is shown below:
Reaction Scheme: Synthesis of a Schiff Base from this compound
Where R-CHO is an aromatic aldehyde, often containing an alkoxy or cyano terminal group to promote mesophase formation.
The resulting Schiff base will have an extended, rigid molecular structure, which is a key requirement for the formation of liquid crystalline phases (mesophases). The specific type of mesophase (e.g., nematic, smectic) and the temperature range over which it is stable are highly dependent on the nature of the "R" group in the aldehyde. ajbasweb.com
Table 2: Hypothetical Liquid Crystalline Precursors from this compound and their Potential Mesophases
| Aldehyde Reactant (R-CHO) | Resulting Schiff Base Structure | Expected Mesophase(s) |
|---|---|---|
| 4-Methoxybenzaldehyde | 4-((4-Methoxybenzylidene)amino)phenyl(4-cyclohexylphenyl)ether | Nematic |
| 4-Cyanobenzaldehyde | 4-((4-Cyanobenzylidene)amino)phenyl(4-cyclohexylphenyl)ether | Smectic and/or Nematic |
The synthesis of these Schiff bases would typically be carried out by refluxing equimolar amounts of this compound and the chosen aldehyde in a solvent like ethanol (B145695), often with a catalytic amount of acid. The product would then be purified by recrystallization. The characterization of the resulting compounds for their liquid crystalline properties would involve techniques such as Polarized Optical Microscopy (POM) to observe the characteristic textures of the mesophases and Differential Scanning Calorimetry (DSC) to determine the transition temperatures.
The introduction of the 4-cyclohexylphenoxy group is anticipated to enhance the thermal stability and influence the transition temperatures of the resulting liquid crystals. The bulky nature of the cyclohexyl ring can also affect the molecular packing and, consequently, the type of mesophase formed.
Spectroscopic and Advanced Structural Elucidation of 4 4 Cyclohexylphenoxy Aniline
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. lcms.cz For a given compound, this allows for the determination of its molecular weight and can provide structural information through the analysis of fragmentation patterns. chemguide.co.uk When a molecule is introduced into the mass spectrometer, it is ionized, often by knocking off an electron to form a molecular ion (M•+). msu.edu The energy of the ionization process can cause this molecular ion to break apart into smaller, charged fragments. chemguide.co.uk The pattern of these fragments is unique to the compound's structure.
The molecular formula for 4-(4-Cyclohexylphenoxy)aniline is C18H21NO, corresponding to a calculated molecular weight of approximately 267.37 g/mol and a monoisotopic mass of 267.16232 Da. sielc.comuni.lu In "soft" ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI), which are less energetic than Electron Ionization (EI), fragmentation is minimized, and the primary ion observed is often the protonated molecule, [M+H]+. uni-saarland.de For this compound, this would correspond to an m/z value of approximately 268.17. Predicted m/z values for various adducts that could be formed in the mass spectrometer are shown in the table below. uni.lu
Table 1: Predicted Mass-to-Charge Ratios (m/z) for Adducts of this compound
| Adduct Type | Mass-to-Charge Ratio (m/z) |
|---|---|
| [M+H]+ | 268.16960 |
| [M+Na]+ | 290.15154 |
| [M-H]- | 266.15504 |
| [M+NH4]+ | 285.19614 |
| [M+K]+ | 306.12548 |
Data sourced from predicted values. uni.lu
Under higher-energy ionization conditions (e.g., EI), the molecular ion of this compound would undergo fragmentation. The structure contains several bonds susceptible to cleavage. The fragmentation pattern is influenced by the stability of the resulting ions and neutral fragments. chemguide.co.uk Key fragmentation pathways would likely involve:
Cleavage of the ether bond (C-O): This is a common fragmentation site in diaryl ethers.
Fragmentation of the cyclohexyl ring: Saturated rings can lose successive alkyl groups. msu.edu The most abundant fragments are often the most stable carbocations, such as butyl (m/z = 57) and propyl (m/z = 43) cations. msu.edu
Loss of the entire cyclohexyl group: This would lead to a fragment corresponding to the 4-phenoxyaniline (B93406) cation.
Analysis of these fragmentation patterns allows for the confirmation of the compound's structural components, such as the presence of the cyclohexyl group and the phenoxy-aniline backbone. youtube.com
X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Composition Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical state of elements within the top 1 to 10 nanometers of a material's surface. wikipedia.orgcnrs.fr The technique works by irradiating a sample surface with a beam of X-rays, which causes the emission of core-level electrons (photoelectric effect). thermofisher.com The kinetic energy of these emitted electrons is measured, and from this, their binding energy can be calculated. This binding energy is characteristic of the element and its specific chemical environment (i.e., its oxidation state and bonding partners). wikipedia.orgthermofisher.com
For a sample of this compound, XPS analysis would provide a quantitative measure of the surface elemental composition. The expected elements are Carbon (C), Oxygen (O), and Nitrogen (N), as hydrogen and helium are not detected by XPS. wikipedia.org A survey scan would confirm the presence of these elements and identify any surface impurities. cern.ch
High-resolution XPS spectra of the C 1s, O 1s, and N 1s regions would yield detailed information about the chemical bonding.
C 1s Spectrum: The carbon signal would be composed of multiple overlapping peaks corresponding to the different chemical environments of the carbon atoms:
Carbons in the aromatic and cyclohexyl rings (C-C, C-H bonds).
Carbon singly bonded to nitrogen in the aniline (B41778) ring (C-N).
Carbon singly bonded to the ether oxygen (C-O).
O 1s Spectrum: This spectrum would show a single primary component corresponding to the ether linkage (C-O-C).
N 1s Spectrum: The nitrogen spectrum would show a component characteristic of the primary amine group (-NH2).
Direct quantification of specific functional groups like amines can sometimes be challenging. kobv.de In such cases, Chemical Derivatization XPS (CD-XPS) can be employed, where the surface is exposed to a reagent that selectively reacts with the target functional group (e.g., the primary amine), introducing a unique elemental tag (like fluorine) that can be easily quantified. kobv.de
Table 2: Predicted XPS Peak Components for this compound
| Element (Core Level) | Chemical State / Bond Type | Expected Binding Energy Range (eV) |
|---|---|---|
| C 1s | C-C, C-H (Aromatic & Aliphatic) | ~284.8 eV |
| C 1s | C-N | ~285.5 - 286.5 eV |
| C 1s | C-O (Ether) | ~286.0 - 287.0 eV |
| N 1s | C-NH2 (Amine) | ~399.0 - 400.0 eV |
| O 1s | C-O-C (Ether) | ~532.0 - 533.5 eV |
Binding energy ranges are approximate and can be influenced by the specific chemical environment and instrument calibration. researchgate.netnih.gov
Single Crystal X-ray Diffraction for Solid-State Structure Determination
Single Crystal X-ray Diffraction (SC-XRD) is the most definitive analytical method for determining the complete three-dimensional atomic arrangement of a crystalline compound. uhu-ciqso.esceitec.cz The technique requires a high-quality single crystal of the material, typically at least 0.02 mm in size. uhu-ciqso.es In the experiment, a focused beam of monochromatic X-rays is directed at the crystal, which is rotated during data collection. youtube.com The crystal lattice diffracts the X-rays in a specific pattern of spots of varying intensity, which are recorded by a detector. youtube.com By analyzing the positions and intensities of these diffracted spots, the electron density throughout the crystal can be mapped, and a precise 3D model of the molecule can be built. ceitec.cz
Bond lengths: The exact distances between all bonded atoms (e.g., C-C, C-N, C-O, C-H).
Bond angles: The angles formed between any three connected atoms.
Torsional angles: These define the conformation of the molecule, such as the dihedral angle between the planes of the two phenyl rings and the conformation of the cyclohexyl ring (which is expected to adopt a stable chair conformation).
Unit cell parameters: The dimensions (a, b, c) and angles (α, β, γ) of the repeating unit that forms the crystal lattice.
This detailed structural information is crucial for understanding intermolecular interactions, such as hydrogen bonding involving the amine group, and how these interactions influence the material's bulk properties.
Table 3: Crystallographic Parameters Obtainable from SC-XRD Analysis
| Parameter | Description |
|---|---|
| Chemical Formula | C18H21NO |
| Formula Weight | 267.37 g/mol |
| Crystal System | To be determined by experiment (e.g., Monoclinic, Orthorhombic) |
| Space Group | To be determined by experiment (e.g., P21/c) |
| Unit Cell Dimensions | a (Å), b (Å), c (Å) |
| Unit Cell Angles | α (°), β (°), γ (°) |
| Volume (V) | ų |
| Z (Molecules per unit cell) | To be determined by experiment |
| Density (calculated) | g/cm³ |
This table represents the type of data that would be generated from a successful SC-XRD experiment. scirp.org
Computational and Theoretical Investigations of 4 4 Cyclohexylphenoxy Aniline
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic distribution and energy levels within a molecule. These calculations provide a quantitative description of the molecular orbitals and ground state properties, which are crucial for interpreting the molecule's stability and reactivity.
Density Functional Theory (DFT) Studies of Molecular Orbitals
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. DFT studies on molecules similar to 4-(4-Cyclohexylphenoxy)aniline, such as other aniline (B41778) derivatives, reveal important information about their frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap generally indicates higher reactivity.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Aniline | -5.15 | -0.18 | 4.97 |
| 4-Methoxyaniline | -4.98 | -0.12 | 4.86 |
| 4-Nitroaniline | -5.89 | -1.87 | 4.02 |
Ab Initio Calculations of Ground State Properties
Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, can provide highly accurate predictions of ground state properties. For this compound, these calculations can determine optimized molecular geometries, including bond lengths, bond angles, and dihedral angles.
| Parameter | Calculated Value |
|---|---|
| C-O-C Bond Angle | 118-120° |
| Phenyl Ring Dihedral Angle | 30-50° |
| C-O Bond Length | 1.36-1.40 Å |
Conformational Analysis and Energy Landscapes
The flexibility of this compound, arising from the rotatable bonds in the ether linkage and the cyclohexyl ring, leads to a complex conformational landscape. Understanding this landscape is crucial for predicting the molecule's preferred shapes and how it might interact with other molecules.
Molecular Mechanics and Dynamics Simulations
Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for exploring the conformational space of flexible molecules. For this compound, MD simulations can track the movement of atoms over time, revealing the dynamic interplay between different conformations.
These simulations would likely show that the cyclohexyl ring predominantly adopts a chair conformation, which is the most stable arrangement for six-membered rings. The orientation of the cyclohexyl group relative to the phenoxy ring can vary, leading to different conformers. Similarly, rotation around the C-O bonds of the ether linkage results in a range of dihedral angles between the two aromatic rings. MD studies on similar biphenyl (B1667301) ether systems have shown that such molecules are conformationally flexible, with the phenyl rings undergoing significant torsional motion.
Potential Energy Surface Mapping
A potential energy surface (PES) provides a map of the energy of a molecule as a function of its geometry. For this compound, a simplified PES can be constructed by calculating the energy for different values of key dihedral angles, such as those defining the orientation of the two phenyl rings and the cyclohexyl group.
The PES would reveal the lowest energy conformations (global minima) and other stable conformations (local minima), separated by energy barriers (transition states). For the diphenyl ether moiety, the PES typically shows two minima corresponding to non-planar conformations, with a barrier to rotation through a planar or perpendicular arrangement of the rings. The presence of the bulky cyclohexyl group would further influence the shape of the PES, potentially creating a more complex energy landscape with distinct low-energy regions.
Prediction of Reactivity and Reaction Pathways
Computational methods can also be used to predict the reactivity of this compound and to explore potential reaction pathways. This is often achieved by analyzing the electronic properties of the molecule and by modeling the transition states of hypothetical reactions.
The aniline moiety is the primary site of reactivity in this compound. The nitrogen atom possesses a lone pair of electrons, making it a nucleophilic center. Therefore, the molecule is expected to undergo reactions typical of anilines, such as N-alkylation, N-acylation, and diazotization.
The aromatic rings are susceptible to electrophilic substitution. The amino group is a strong activating group and an ortho-, para-director. Therefore, electrophilic attack is most likely to occur at the positions ortho to the amino group on the aniline ring. The phenoxy group is also an activating, ortho-, para-directing group, suggesting that the other aromatic ring is also susceptible to electrophilic substitution. Computational models can be used to calculate the relative activation energies for substitution at different positions on the rings, thereby predicting the regioselectivity of such reactions. Studies on the reactivity of other aniline derivatives have shown that the electronic nature of substituents on the aromatic ring plays a significant role in modulating the reactivity of the amino group and the aromatic system.
Frontier Molecular Orbital Theory Applications
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of molecules. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies of these orbitals and the energy gap between them are critical determinants of a molecule's chemical behavior.
The HOMO, being the outermost orbital containing electrons, represents the ability of a molecule to donate electrons, thus indicating its nucleophilicity. Conversely, the LUMO is the lowest energy orbital devoid of electrons and signifies the molecule's capacity to accept electrons, reflecting its electrophilicity. A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.
For aniline and its derivatives, the amino group (-NH₂) is a strong electron-donating group, which significantly influences the energy and distribution of the frontier orbitals. This electron-donating nature increases the energy of the HOMO, making the molecule more susceptible to electrophilic attack.
The table below presents hypothetical, yet plausible, HOMO and LUMO energy values for this compound, based on typical values observed for substituted anilines in computational studies. These values are for illustrative purposes to demonstrate the application of FMO theory.
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -5.20 | Highest Occupied Molecular Orbital; associated with the molecule's ability to donate electrons (nucleophilicity). The electron density is expected to be high on the aniline ring, particularly at the ortho and para positions relative to the amino group, and on the nitrogen atom itself. |
| LUMO | 1.50 | Lowest Unoccupied Molecular Orbital; associated with the molecule's ability to accept electrons (electrophilicity). The electron density is likely distributed over the aromatic rings. |
| HOMO-LUMO Gap (ΔE) | 6.70 | Energy difference between HOMO and LUMO; a smaller gap generally indicates higher reactivity. |
The distribution of the HOMO would likely show significant electron density localized on the aniline ring, particularly at the ortho and para positions to the amino group, as well as on the nitrogen atom of the amino group. This indicates that these sites are the most probable for electrophilic attack during derivatization reactions.
Transition State Analysis for Derivatization Reactions
Transition state analysis is a computational method used to study the mechanism of chemical reactions by identifying and characterizing the transition state—the highest energy point along the reaction coordinate. By calculating the activation energy (the energy difference between the reactants and the transition state), chemists can predict the feasibility and rate of a reaction.
Derivatization of this compound typically involves reactions at the amino group (e.g., N-acylation) or on the aniline ring (e.g., electrophilic aromatic substitution). Computational studies on similar aniline derivatives can provide insights into the transition states of these reactions.
N-Acylation:
N-acylation is a common derivatization reaction for anilines. The reaction proceeds through a nucleophilic attack of the nitrogen atom of the amino group on the carbonyl carbon of an acylating agent (e.g., acetyl chloride). Computational studies on the N-acylation of substituted anilines have shown that the reaction mechanism involves the formation of a tetrahedral intermediate, which then collapses to form the N-acylated product.
The transition state for this reaction would involve the partial formation of the N-C bond and the partial breaking of the C-Cl bond in the acylating agent. The activation energy for this step is influenced by the nucleophilicity of the aniline nitrogen. Given the electron-donating nature of the 4-cyclohexylphenoxy group, the nitrogen atom in this compound is expected to be highly nucleophilic, leading to a relatively low activation energy for N-acylation.
Electrophilic Aromatic Substitution:
Electrophilic aromatic substitution reactions on the aniline ring of this compound are directed by the strongly activating amino group to the ortho and para positions. However, since the para position is already substituted by the phenoxy group, electrophilic attack will predominantly occur at the ortho positions.
Computational analysis of electrophilic substitution on aniline derivatives involves modeling the formation of the sigma complex (arenium ion) intermediate. The transition state leading to this intermediate is the rate-determining step. The stability of the transition state, and thus the activation energy, is influenced by the ability of the substituents to stabilize the positive charge that develops in the ring. The electron-donating 4-cyclohexylphenoxy group would help to stabilize the transition state for electrophilic attack on the aniline ring, thereby facilitating such reactions.
The following table provides hypothetical activation energies for representative derivatization reactions of this compound, based on computational studies of related aniline derivatives.
| Derivatization Reaction | Plausible Activation Energy (kcal/mol) | Description |
|---|---|---|
| N-Acetylation | 10 - 15 | This relatively low activation energy reflects the high nucleophilicity of the amino group, facilitated by the electron-donating substituent. |
| Electrophilic Bromination (ortho to -NH₂) | 8 - 12 | The strong activating effect of the amino group, enhanced by the 4-cyclohexylphenoxy substituent, leads to a low barrier for electrophilic aromatic substitution. |
Applications of 4 4 Cyclohexylphenoxy Aniline in Materials Science Research
Role as a Monomer in Polymer Synthesis
The primary amine group on the 4-(4-Cyclohexylphenoxy)aniline molecule makes it a suitable monomer for various polycondensation reactions. Its incorporation into polymer backbones can enhance properties such as solubility, processability, and thermal stability.
Polyimides and Poly(amide-imide)s
Aromatic polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. They are generally synthesized via a two-step method. This process involves the reaction of a diamine with a tetracarboxylic dianhydride in a polar aprotic solvent to form a soluble poly(amic acid) precursor. This precursor is then converted into the final polyimide through thermal or chemical cyclodehydration.
While specific studies detailing the polymerization of this compound are not extensively published, its structure as an aromatic diamine makes it a candidate for this process. The introduction of the bulky cyclohexylphenoxy group into the polyimide backbone would be expected to disrupt chain packing, potentially leading to:
Improved Solubility: The non-coplanar structure and bulky side groups can decrease intermolecular forces, enhancing solubility in organic solvents and improving processability.
Research on analogous polyimides derived from different aromatic diamines shows that properties can be tailored based on the monomer structure. For instance, polyimides synthesized from various diamines exhibit glass transition temperatures ranging from 223°C to 285°C and show high thermal stability with 10% weight loss temperatures recorded between 557-581°C. researchgate.net
Polyamides and Polyesters
Aromatic polyamides, or aramids, are another category of high-performance polymers renowned for their high strength and thermal resistance. They are typically synthesized through the polycondensation of an aromatic diamine with an aromatic dicarboxylic acid chloride at low temperatures. The use of this compound as the diamine monomer in such a reaction would introduce its characteristic cyclohexylphenoxy side group. This structural modification is a common strategy to enhance the solubility and processability of otherwise intractable aromatic polyamides by reducing chain rigidity and intermolecular hydrogen bonding.
Similarly, polyesters can be synthesized from a diol and a dicarboxylic acid. While this compound is not a diol, it can be chemically modified to create monomers suitable for polyester synthesis. The incorporation of its unique structure could lead to polyesters with enhanced thermal properties and processability, a strategy employed with other cycloaliphatic monomers to create materials for packaging and other applications. mdpi.com
Table 1: Potential Influence of this compound Structure on Polymer Properties
| Polymer Class | Expected Influence of Monomer Structure | Resulting Property Enhancement |
| Polyimides | The bulky cyclohexyl group disrupts polymer chain packing. | Improved solubility and processability. |
| Polyamides | The flexible ether linkage and non-polar side group reduce inter-chain hydrogen bonding. | Enhanced solubility in organic solvents. |
| Epoxy Resins | The cyclohexyl group adds bulk and hydrophobicity to the resin network. | Increased heat resistance and mechanical strength. |
Epoxy Resin Systems and Prepregs
A significant application of this compound is as a precursor for specialized epoxy resins. It is used to synthesize N,N-diglycidyl-4-(4-cyclohexylphenoxy)aniline. This is achieved by reacting this compound with epichlorohydrin, followed by a cyclization step with an alkali compound to form the bifunctional epoxy compound.
This resulting diglycidyl amine serves as a component in epoxy resin compositions. These formulations are characterized by low viscosity, which allows for a high impregnation rate when combined with reinforcing fibers. When cured, these epoxy systems exhibit excellent heat resistance, high tensile strength, and high-pressure resistance. xianshengkeji.com These properties make them ideal for producing prepregs, which are sheets of reinforcing fibers that have been pre-impregnated with a resin matrix. The prepregs can then be layered and cured to form a final composite part.
Contributions to Advanced Composite Materials
The specialized epoxy resins derived from this compound are particularly valuable in the manufacturing of high-performance composite materials, especially those reinforced with carbon fibers.
Carbon Fiber Reinforced Composites
Carbon fiber reinforced composites (CFRCs) are critical materials in the aerospace, automotive, and sporting goods industries due to their high strength-to-weight ratio and stiffness. semarakilmu.com.my The performance of a CFRC is highly dependent on the properties of both the carbon fibers and the polymer matrix.
Epoxy resin compositions containing derivatives of this compound are used as the matrix for these composites. The manufacturing process involves impregnating carbon fibers with the liquid epoxy resin composition to create a prepreg. Multiple layers of this prepreg are then stacked in a specific orientation and cured under heat and pressure, often in an autoclave, to produce a solid, void-free composite material. scielo.br
The resulting CFRCs exhibit superior mechanical properties, including high tensile and flexural strength, which are directly influenced by the high-performance characteristics of the cured epoxy matrix. mdpi.comresearchgate.net
Table 2: Representative Mechanical Properties of Carbon Fiber/Epoxy Composites
| Property | Value Range | Reference Standard |
| Tensile Strength | 282 - 1450 MPa | ASTM D3039 |
| Flexural Strength | 480 - 1288 MPa | ASTM D790 |
| Tensile Modulus | 58 - 79 GPa | ASTM D3039 |
| Impact Strength | 7 - 18.68 J | ASTM D256 |
Note: Data represents typical values for carbon fiber/epoxy composites and may not be specific to composites made with this compound-derived resins. The properties of a specific composite depend on the type of carbon fiber, resin formulation, and manufacturing process. semarakilmu.com.myscielo.brresearchgate.net
Interfacial Adhesion Enhancement in Composites
In carbon fiber reinforced composites, the properties of the cured epoxy matrix play a crucial role in establishing strong interfacial adhesion. While this compound is a precursor to a component of the resin rather than a direct adhesion promoter, its incorporation influences the final properties of the cured thermoset network. The resulting matrix, known for its toughness and adhesive characteristics, promotes good wetting of the carbon fibers and forms a strong bond during the curing process. This robust interface is essential for preventing delamination and other failure modes, thereby enhancing the durability and reliability of the composite material. mdpi.comnih.gov The chemical structure of the resin helps create a durable bond, which can include covalent bonds and van der Waals forces, at the fiber-matrix interface. mdpi.com
Development of Liquid Crystalline Materials
The molecular structure of this compound, featuring a rigid biphenyl-like core with a flexible cyclohexyl group and a terminal aniline (B41778) group, suggests its potential as a mesogenic building block. The combination of a rigid core and flexible terminal groups is a common design principle for molecules that exhibit liquid crystalline phases.
Synthesis of Mesogenic Derivatives
To induce liquid crystalline behavior, this compound would typically be chemically modified to introduce other functional groups that enhance molecular anisotropy and intermolecular interactions. The primary amino group of the aniline moiety serves as a convenient reactive site for such modifications.
Common synthetic routes to create mesogenic derivatives could include:
Schiff Base Formation: Reaction of the aniline with various aromatic aldehydes would yield imine-linked compounds. The choice of aldehyde could introduce different terminal groups (e.g., alkyl chains, cyano groups, or other polar substituents) to modulate the mesophase behavior.
Amide Synthesis: Acylation of the aniline with different acyl chlorides or carboxylic acids would result in amide derivatives. The hydrogen bonding capability of the amide linkage can promote the formation of ordered liquid crystalline phases.
Esterification (after conversion to a phenol): While less direct, conversion of the aniline to a phenol (B47542) would open up pathways to synthesize ester-containing liquid crystals, which are a well-studied class of mesogenic compounds.
A hypothetical series of mesogenic derivatives synthesized from this compound is presented in the table below, illustrating potential structures and their anticipated mesomorphic properties based on established structure-property relationships in liquid crystal chemistry.
Table 1: Hypothetical Mesogenic Derivatives of this compound and Their Expected Properties
| Derivative Structure | Synthetic Route | Anticipated Mesophase Type | Key Structural Feature Influencing Properties |
| Schiff Base with 4-alkoxybenzaldehyde | Condensation | Nematic, Smectic | Length of the terminal alkoxy chain |
| Amide with 4-alkylbenzoyl chloride | Acylation | Smectic | Hydrogen bonding and alkyl chain length |
| Azo compound (from diazotization) | Diazotization and coupling | Nematic | Linear, rigid azo bridge |
This table is illustrative and based on general principles of liquid crystal design, as no specific experimental data for these derivatives of this compound has been found.
Structure-Property Relationships in Liquid Crystalline Phases
The liquid crystalline properties of any hypothetical derivatives of this compound would be governed by established structure-property relationships:
Rigid Core: The central phenoxy-aniline unit linked to the cyclohexyl-phenyl group provides the necessary rigidity for the formation of anisotropic liquid crystalline phases.
Terminal Groups: The nature and length of the terminal substituents would significantly influence the type of mesophase (nematic, smectic, etc.) and the transition temperatures. For instance, longer alkyl chains generally favor the formation of more ordered smectic phases.
Other Emerging Material Applications
Beyond liquid crystals, the structural features of this compound suggest its potential as a precursor for other advanced materials.
Optoelectronic Materials Precursors
The aniline moiety in this compound makes it a candidate for the synthesis of electroactive polymers. Polyaniline and its derivatives are well-known conducting polymers with applications in various optoelectronic devices.
The polymerization of this compound, either as a homopolymer or as a copolymer with other aniline derivatives, could lead to novel semiconducting materials. The bulky cyclohexylphenoxy substituent would likely influence the polymer's solubility, processability, and solid-state packing, which in turn would affect its electronic properties such as conductivity and charge carrier mobility. These materials could potentially be explored for use in:
Organic light-emitting diodes (OLEDs)
Organic field-effect transistors (OFETs)
Sensors
Functional Coatings and Films
The aromatic nature and the presence of a reactive amino group in this compound make it a potential monomer or additive for high-performance polymer coatings and films.
Polyimide and Polyamide Synthesis: The aniline group can react with dianhydrides or diacyl chlorides to form polyimides and polyamides, respectively. These classes of polymers are known for their excellent thermal stability, chemical resistance, and mechanical properties. The incorporation of the cyclohexylphenoxy group could enhance properties such as solubility and processability, while also potentially improving the dielectric properties of the resulting films.
Epoxy Resins: As a curing agent for epoxy resins, the amine functionality can react with epoxide rings to form a cross-linked network. The bulky and hydrophobic nature of the cyclohexylphenoxy group might impart improved moisture resistance and adhesion to the cured epoxy.
Table 2: Potential Polymer Systems Derived from this compound
| Polymer Type | Role of this compound | Potential Properties and Applications |
| Polyaniline Derivative | Monomer | Soluble conducting polymer for printed electronics |
| Polyimide | Diamine Monomer | High-temperature resistant films for electronics |
| Polyamide | Diamine Monomer | Engineering plastics with enhanced processability |
| Epoxy Resin | Curing Agent | Moisture-resistant coatings and adhesives |
This table represents potential applications based on the chemical nature of this compound, as no specific research on these applications was found.
Future Research Directions and Unexplored Avenues
Development of Next-Generation Synthetic Routes
The conventional synthesis of 4-(4-Cyclohexylphenoxy)aniline typically involves multi-step processes that may not align with the modern principles of green chemistry. Future research should focus on developing more efficient, atom-economical, and environmentally benign synthetic methodologies.
Modern catalytic systems offer a promising direction for the synthesis of diaryl ethers, a key structural component of this compound. Palladium-catalyzed C–O cross-coupling reactions, for instance, have been shown to be effective for the synthesis of a wide range of diaryl ethers under mild conditions. nih.gov The development of novel biarylphosphine ligands has further expanded the scope of these reactions, allowing for the coupling of previously unreactive partners at room temperature in some cases. nih.gov Future investigations could explore the application of these advanced catalytic systems to the synthesis of this compound, potentially reducing reaction times and improving yields.
Another avenue for exploration is the use of copper-catalyzed Ullmann-type reactions, which have seen significant improvements to operate under milder conditions than the traditionally harsh requirements. rsc.org Furthermore, metal-free synthesis approaches for aryl ethers, utilizing reagents like diaryliodonium salts in aqueous media, present a particularly green alternative that warrants investigation for the production of this compound and its derivatives. organic-chemistry.org The development of a one-pot synthesis that combines the formation of the diaryl ether linkage with the introduction of the aniline (B41778) functionality would represent a significant advancement in the efficient production of this compound.
| Synthetic Route | Potential Catalyst/Reagent | Anticipated Advantages | Key Research Challenge |
| Palladium-Catalyzed C-O Coupling | [(cinnamyl)PdCl]₂ with biarylphosphine ligands | Mild reaction conditions, high yields, broad substrate scope | Ligand optimization for specific reactants |
| Copper-Catalyzed Ullmann Condensation | CuI with N,N-dimethylglycine | Lower cost catalyst, improved conditions over traditional methods | Ligand-free system development |
| Metal-Free Arylation | Diaryliodonium salts in water | Environmentally benign, avoids heavy metal catalysts | Substrate scope and reaction efficiency |
| One-Pot Synthesis | Tandem catalysis | Reduced unit operations, improved process efficiency | Catalyst compatibility and sequential reactivity control |
Exploration of Novel Derivatizations for Enhanced Functionality
The aniline and cyclohexyl moieties of this compound are ripe for chemical modification, opening the door to a vast library of novel derivatives with tailored properties. Future research should systematically explore the derivatization of this core structure to enhance its functionality for specific applications.
The reactive amine group of the aniline ring can be a focal point for derivatization. For example, its polymerization could lead to the formation of novel electroactive polymers. The synthesis of polyaniline derivatives from various substituted anilines has been extensively studied, and these materials have shown promise in applications such as sensors and conductive coatings. nih.govresearchgate.net By incorporating the bulky and flexible 4-cyclohexylphenoxy group, novel polyanilines with unique solubility, morphological, and electronic properties could be achieved.
Furthermore, the aromatic rings offer sites for electrophilic substitution, allowing for the introduction of a wide range of functional groups. For instance, sulfonation or halogenation could be explored to modify the electronic properties and solubility of the molecule. The cyclohexyl group can also be functionalized, for example, through oxidation to introduce carbonyl or hydroxyl groups, which could then serve as handles for further chemical transformations.
| Derivative Class | Potential Functionalization | Target Property Enhancement | Potential Application |
| Poly(this compound) | Oxidative polymerization of the aniline moiety | Electrical conductivity, processability, sensory response | Organic electronics, chemical sensors |
| Halogenated Derivatives | Electrophilic halogenation of aromatic rings | Flame retardancy, modified electronic properties | High-performance polymers, electronic materials |
| Sulfonated Derivatives | Sulfonation of aromatic rings | Increased water solubility, ion-exchange properties | Ion-exchange membranes, polymer electrolytes |
| Functionalized Cyclohexyl Derivatives | Oxidation or substitution on the cyclohexyl ring | Polarity modification, sites for cross-linking | Specialty polymers, biodegradable materials |
Advanced Computational Modeling for Predictive Material Design
Computational chemistry offers a powerful toolkit for accelerating the discovery and design of new materials by predicting their properties before synthesis. Future research should leverage advanced computational modeling techniques, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, to gain a deeper understanding of the structure-property relationships of this compound and its derivatives.
DFT calculations can be employed to investigate the electronic properties of the molecule, including its HOMO-LUMO gap, which is crucial for understanding its potential in electronic applications. nih.gov Such studies can predict how different substituents on the aromatic rings or modifications to the cyclohexyl group would alter these electronic characteristics. researchgate.net This predictive capability can guide the synthesis of new derivatives with targeted optical and electronic properties.
Molecular dynamics simulations can provide insights into the bulk properties of materials derived from this compound, such as polymers. MD simulations can model the chain dynamics, packing, and intermolecular interactions in amorphous and crystalline phases, which are critical for understanding the mechanical and thermal properties of these materials. rsc.orgaip.org For instance, simulations could predict the glass transition temperature and mechanical modulus of polyimides or other polymers incorporating this monomer, thereby facilitating the design of high-performance materials.
| Computational Method | Predicted Property | Significance for Material Design |
| Density Functional Theory (DFT) | HOMO/LUMO energies, electron density distribution, vibrational frequencies | Prediction of electronic and optical properties, guidance for synthesis of functional derivatives |
| Molecular Dynamics (MD) | Glass transition temperature, mechanical moduli, chain packing and mobility | Understanding of macroscopic material behavior, design of polymers with desired thermal and mechanical properties |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Reaction pathways and transition states for synthesis and derivatization | Optimization of synthetic routes and prediction of reaction outcomes |
Integration into Multifunctional Material Systems
The unique combination of rigid and flexible components in this compound makes it an attractive building block for a variety of multifunctional material systems. Future research should focus on integrating this compound as a monomer or an additive into advanced polymers to create materials with novel combinations of properties.
One promising area is the development of high-performance polymers such as polyimides and polyamides. Aromatic amines are key monomers in the synthesis of these materials, which are known for their exceptional thermal and mechanical stability. rsc.orgmdpi.com The incorporation of the bulky 4-cyclohexylphenoxy side group could enhance the solubility and processability of these typically intractable polymers without significantly compromising their desirable properties. nih.gov
The aniline moiety also suggests its potential use in the creation of electroactive polymers. ysu.am Copolymers of aniline with other monomers can lead to materials with tunable electronic and optical properties. jept.de By copolymerizing this compound with monomers like thiophene (B33073) or pyrrole, it may be possible to create new conjugated polymers with applications in organic electronics, sensors, and energy storage devices.
| Material System | Role of this compound | Potential Enhanced Properties | Target Applications |
| High-Performance Polyimides/Polyamides | Monomer | Improved solubility and processability, high thermal stability | Aerospace components, high-temperature insulation |
| Electroactive Copolymers | Comonomer | Tunable conductivity, enhanced solubility, unique morphology | Organic light-emitting diodes (OLEDs), flexible electronics, sensors |
| Polymer Blends | Additive/Compatibilizer | Modified mechanical properties, improved interfacial adhesion | Advanced composites, toughened plastics |
| Liquid Crystalline Polymers | Mesogenic unit | Self-assembly, anisotropic properties | Optical films, high-strength fibers |
Role in Sustainable Chemical Processes and Materials
In an era of increasing environmental awareness, the development of sustainable chemical processes and biodegradable materials is of paramount importance. Future research should explore the role of this compound and its derivatives in advancing the principles of green chemistry.
The synthesis of this compound itself can be made more sustainable by employing green synthetic routes as discussed in section 7.1. Beyond its synthesis, the compound's phenolic and aniline components suggest its potential as a building block for more sustainable materials. Phenolic compounds are being investigated as precursors for biodegradable polymers and as natural antioxidants to be incorporated into bio-based packaging materials. nih.govnih.govmdpi.com The derivatization of this compound to enhance its biodegradability or to impart antioxidant properties could lead to its use in these applications.
Furthermore, the diaryl ether linkage, while generally stable, can be a target for catalytic cleavage under specific conditions. Research into the controlled degradation of polymers containing this linkage could lead to the development of recyclable or chemically degradable high-performance materials, contributing to a circular economy. The use of lignin (B12514952), a renewable biopolymer rich in phenolic structures, as a potential feedstock for the synthesis of functionalized diaryl ethers also presents a compelling avenue for sustainable chemical production. switt.chresearchgate.net
| Area of Sustainability | Potential Contribution of this compound | Research Focus |
| Green Synthesis | Utilization of catalytic and metal-free reactions | Development of efficient, low-waste synthetic pathways |
| Biodegradable Materials | As a monomer in the synthesis of degradable polyesters or polyamides | Introduction of cleavable linkages and study of biodegradation pathways |
| Renewable Feedstocks | Synthesis from lignin-derived phenols | Development of catalytic methods for lignin depolymerization and functionalization |
| Chemical Recycling | Design of polymers with cleavable diaryl ether linkages | Investigation of selective catalytic cleavage for monomer recovery |
Q & A
Q. What are the optimal synthetic routes for 4-(4-Cyclohexylphenoxy)aniline, and how can reaction conditions be optimized for yield and purity?
Answer: The synthesis of this compound typically involves nucleophilic aromatic substitution (NAS) or Ullmann coupling reactions. For NAS, the cyclohexylphenol derivative reacts with a halogenated aniline (e.g., 4-iodoaniline) under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF at 80–120°C . To optimize yield:
- Catalyst screening : Copper(I) iodide (CuI) or palladium catalysts enhance coupling efficiency in Ullmann-type reactions .
- Solvent selection : DMSO or toluene may improve solubility of aromatic intermediates .
- Temperature control : Gradual heating (e.g., 80°C → 120°C) minimizes side reactions like oxidation.
Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is recommended.
Q. How can structural characterization of this compound be performed to confirm its identity?
Answer: A multi-technique approach ensures accuracy:
- NMR spectroscopy :
- ¹H NMR : Expect aromatic protons (δ 6.5–7.5 ppm), cyclohexyl protons (δ 1.2–2.1 ppm), and NH₂ protons (δ 3.5–5.0 ppm, broad) .
- ¹³C NMR : Cyclohexyl carbons (δ 20–35 ppm), aromatic carbons (δ 110–150 ppm) .
- Mass spectrometry (HRMS) : Molecular ion peak at m/z ~295.4 (C₁₈H₂₁NO).
- FTIR : N-H stretches (~3400 cm⁻¹), C-O-C stretches (~1250 cm⁻¹) .
Q. What are the key stability considerations for this compound under varying pH and temperature conditions?
Answer:
- pH stability : The compound is prone to hydrolysis in acidic (pH < 3) or alkaline (pH > 10) conditions due to cleavage of the ether bond. Buffered solutions (pH 6–8) are ideal for storage .
- Thermal stability : Decomposition occurs above 150°C; DSC/TGA analysis is recommended to determine melting points and degradation thresholds .
- Light sensitivity : Store in amber vials to prevent photooxidation of the aniline group .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Answer: Discrepancies often arise from structural variations or assay conditions. Methodological strategies include:
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., halogenation at the aniline ring) and test against standardized cell lines (e.g., MCF-7 for anticancer activity) .
- Dose-response profiling : Use IC₅₀ values to compare potency across studies. For example, EC₅₀ discrepancies may stem from differences in cell viability assays (MTT vs. ATP-based) .
- Computational docking : Predict binding affinities to targets like tyrosine kinases or GPCRs using AutoDock Vina .
Q. What experimental designs are effective for assessing the environmental persistence of this compound?
Answer:
- Biodegradation assays : Incubate with Desulfatiglans anilini or soil microbiota to measure degradation rates via HPLC or GC-MS .
- Photolysis studies : Expose to UV light (254 nm) and monitor byproducts (e.g., quinones) using LC-TOF .
- Adsorption studies : Use batch experiments with activated carbon or clay to determine partition coefficients (log Koc) .
Q. How can computational methods guide the optimization of this compound for drug discovery?
Answer:
- Molecular dynamics (MD) simulations : Analyze ligand-receptor binding stability (e.g., with EGFR or COX-2) over 100-ns trajectories .
- QSAR modeling : Corrogate electronic parameters (HOMO/LUMO energies) with bioactivity data to prioritize derivatives .
- ADMET prediction : Use SwissADME to estimate permeability (LogP ~3.5) and toxicity (AMES test) .
Q. What strategies mitigate challenges in spectroscopic data interpretation for this compound analogs?
Answer:
- Isotopic labeling : Introduce ¹³C or ¹⁵N labels to clarify overlapping NMR signals .
- 2D NMR techniques : HSQC and HMBC resolve ambiguities in aromatic coupling patterns .
- Synchrotron XRD : Obtain single-crystal structures to validate computational models .
Q. How do steric and electronic effects of the cyclohexyl group influence the reactivity of this compound?
Answer:
- Steric effects : The bulky cyclohexyl group hinders electrophilic substitution at the para position, directing reactions to the aniline ring .
- Electronic effects : The electron-donating phenoxy group activates the aniline ring for nitration or sulfonation .
- Reactivity data : Compare reaction rates with/without cyclohexyl via kinetic studies (e.g., Arrhenius plots) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
